3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
Overview
Description
3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H12Cl2N2O2 and its molecular weight is 275.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Selectivity in Hydrogenation Processes
Research by Smet et al. (2005) focused on using process analytical technologies to improve the selectivity in the hydrogenation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one monohydrochloride. The study successfully implemented near-infrared (NIR) spectroscopy for in-line analysis during hydrogenation, demonstrating its efficacy over mid-infrared in a production environment (Smet et al., 2005).
Synthesis of Paliperidone
Ji Ya-fei (2010) described the synthesis of Paliperidone, where the compound was used as an intermediate. The process involved multiple steps including chlorination and reduction of the compound, highlighting its role in the synthesis of clinically relevant pharmaceuticals (Ji Ya-fei, 2010).
Interaction with DNA
Zhang et al. (2013) explored the crystal structure of the compound and its interaction with DNA. They found that it may interact with calf thymus DNA through a groove mode of binding, which has implications for understanding its biological activities (Zhang et al., 2013).
Synthesis Optimization for Risperidone
A study by Hao Xiaoyan (2010) aimed to optimize the synthetic process of a pyrimidine intermediate for Risperidone, a notable antipsychotic agent. This research underlines the compound's role in improving manufacturing processes of significant pharmaceuticals (Hao Xiaoyan, 2010).
Structural Analysis
Research by Jasinski et al. (2009) provided detailed insights into the crystal structure of the molecule, highlighting its planar nature and intermolecular interactions, which are crucial for understanding its chemical behavior (Jasinski et al., 2009).
Analgesic Property Enhancement
Ukrainets et al. (2015) explored chemical modifications to enhance analgesic properties. They focused on methylation in the pyridine moiety, suggesting potential in developing new pain-relief medications (Ukrainets et al., 2015).
Alkylation and Electrophilic Substitution
Smirnov et al. (1992) examined the alkylation and electrophilic substitution of the compound, revealing its reactivity and potential applications in synthetic chemistry (Smirnov et al., 1992).
Synthesis and Antibacterial Activity
Krishnamurthy et al. (2013) synthesized derivatives of the compound and evaluated their antibacterial activity. This indicates its potential use in developing new antibacterial agents (Krishnamurthy et al., 2013).
Overview of Pyrido[1,2-a]pyrimidines Chemistry
Elattar et al. (2017) provided a comprehensive review of the structural features, reactions, and synthetic methodologies of pyrido[1,2-a]pyrimidines, including the compound . This review is crucial for understanding the broad applications and chemical nature of these compounds (Elattar et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures have shown diverse biological activities, such as cxcr3 antagonism, hle inhibition, mexab-oprm specific efflux pump inhibition, potent 5-ht6 antagonists, and acetylcholinesterase inhibition .
Mode of Action
It’s known that the compound can undergo metal-free c-3 chalcogenation to synthesize diversely orchestrated 3-ars/arse derivatives . This reaction proceeds under mild conditions and can be executed in gram scale .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biochemical pathways related to their biological activities .
Result of Action
Compounds with similar structures have shown antibacterial activity . In particular, some derivatives have shown good activity against standard strains of Gram-Positive and Gram-negative bacteria .
Properties
IUPAC Name |
3-(2-chloroethyl)-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2.ClH/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7;/h2-3,6,15H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFCSZRUSXKSHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201335846 | |
Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-9-hydroxy-2-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849727-62-4 | |
Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-9-hydroxy-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849727-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849727624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-9-hydroxy-2-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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